Trihydroxycholestanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

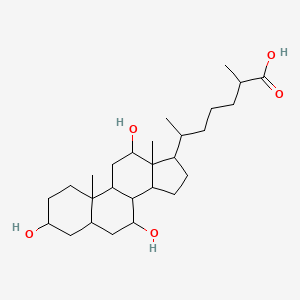

2-methyl-6-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWPIIOQKZNXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Trihydroxycholestanoic acid biosynthesis pathway

An In-Depth Technical Guide to the Trihydroxycholestanoic Acid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of this compound (THCA), a key intermediate in the alternative "acidic" pathway of bile acid synthesis. This pathway is critical for cholesterol homeostasis and is implicated in several metabolic diseases.

The Core Biosynthesis Pathway

The biosynthesis of this compound (THCA) is a multi-step enzymatic process that primarily occurs in the liver, initiating in the mitochondria and continuing in the endoplasmic reticulum and peroxisomes. It represents the initial stage of the alternative or "acidic" pathway of bile acid synthesis, which accounts for a fraction of total bile acid production but plays a crucial role in processing extrahepatic cholesterol.[1] The pathway begins with the hydroxylation of cholesterol.

The key steps are:

-

Initiation in the Mitochondria : The pathway is initiated by the enzyme sterol 27-hydroxylase (CYP27A1) , a mitochondrial cytochrome P450 enzyme.[2][3] It catalyzes the hydroxylation of the terminal methyl group on the cholesterol side chain to form 27-hydroxycholesterol (B1664032) .[3]

-

Further Side-Chain Oxidation : CYP27A1 continues to oxidize the side chain, converting the 27-hydroxy group into a carboxylic acid, yielding 3β-hydroxy-5-cholestenoic acid .[1]

-

Hydroxylation in the Endoplasmic Reticulum : The intermediate cholestenoic acids are then transported to the endoplasmic reticulum. Here, the enzyme oxysterol 7α-hydroxylase (CYP7B1) introduces a hydroxyl group at the 7α position.[4][5][6]

-

Formation of THCA : This 7α-hydroxylation is a critical step leading to the formation of (25R)-3β,7α-dihydroxy-5-cholestenoic acid and related isomers, collectively referred to as trihydroxycholestanoic acids (THCAs). These C27 bile acids are precursors to the primary bile acid chenodeoxycholic acid (CDCA).[7][8]

Quantitative Data

Quantitative analysis of pathway components is essential for understanding its flux and regulation. The following tables summarize key kinetic and concentration data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Apparent Kₙ (µM) | Vₙₖₙ | Source |

| CYP27A1 | Cholesterol | 150 | Not Reported | [2] |

| CYP7B1 | 27-Hydroxycholesterol | Not Reported | Not Reported |

Table 2: Physiological Concentrations of Key Metabolites

| Metabolite | Matrix | Concentration Range (µM) | Notes | Source |

| 27-Hydroxycholesterol | Peripheral Blood | 0.3 - 0.8 | In healthy individuals. Levels increase with age and hypercholesterolemia. | [9] |

| 27-Hydroxycholesterol | Circulation | 0.072 - 0.73 | Normal physiological range. | [10] |

| Total C27 Bile Acids (incl. THCA) | Serum | 0.007 ± 0.004 (Mean ± SEM) | In adult controls. Markedly elevated in peroxisomal disorders. | [11] |

Regulation of the Pathway

The acidic pathway is tightly regulated as part of the overall bile acid homeostatic network. The primary mechanism involves the nuclear receptor Farnesoid X Receptor (FXR) and the endocrine hormone Fibroblast Growth Factor 19 (FGF19) .

When bile acids are reabsorbed in the ileum, they bind to and activate FXR in enterocytes.[7][12] Activated FXR induces the expression and secretion of FGF19 into the portal circulation.[7][13] FGF19 then travels to the liver, where it binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho.[12][13] This binding event triggers a signaling cascade involving ERK and JNK pathways, which ultimately suppresses the transcription of CYP7A1, the rate-limiting enzyme of the classic pathway.[7][13] While this regulation primarily targets the classic pathway, it is an integral part of the feedback loop controlling the overall bile acid pool, thereby influencing the flux through the alternative pathway as well.

Experimental Protocols

Protocol: Assay for CYP27A1 (Sterol 27-Hydroxylase) Activity

This protocol is adapted from methodologies designed to measure the enzymatic conversion of cholesterol to 27-hydroxycholesterol in isolated mitochondria.

Objective: To quantify the specific activity of CYP27A1 in a mitochondrial preparation.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Reaction Buffer (e.g., Potassium Phosphate buffer, pH 7.4)

-

Proteinase K

-

Cholesterol substrate (solubilized in β-cyclodextrin)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Quenching solution (e.g., Acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system for product quantification

Methodology:

-

Mitochondrial Preparation: Isolate mitochondria from tissue homogenates using differential centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

-

Enzyme Accessibility Treatment: To increase substrate access to the enzyme, pre-treat the mitochondrial suspension (e.g., 1 mg/mL protein) with a low concentration of Proteinase K (e.g., 10 µg/mL) for 15 minutes at room temperature. This step permeabilizes mitochondrial membranes.[2]

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, the NADPH regenerating system, and the pre-treated mitochondrial preparation.

-

Initiate Reaction: Start the reaction by adding the cholesterol substrate. A typical final concentration might be in the range of 100-200 µM.[2] Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding 2-3 volumes of ice-cold quenching solution (acetonitrile) containing a deuterated internal standard (e.g., d7-27-hydroxycholesterol).

-

Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet protein.

-

Quantification: Transfer the supernatant to an autosampler vial. Analyze the sample using a validated LC-MS/MS method to quantify the amount of 27-hydroxycholesterol produced.

-

Calculate Specific Activity: Express the results as pmol or nmol of 27-hydroxycholesterol formed per minute per mg of mitochondrial protein.

Protocol: Quantification of THCA in Plasma by LC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of THCA and other C27 bile acids in a biological matrix like plasma.

Objective: To accurately measure the concentration of THCA in plasma samples.

Methodology:

-

Sample Collection: Collect blood in EDTA- or heparin-containing tubes and process to obtain plasma. Store samples at -80°C until analysis.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, aliquot 50 µL of plasma.

-

Add 50 µL of an internal standard solution (containing deuterated analogs of the bile acids of interest, e.g., d4-THCA).

-

Add 800 µL of ice-cold acetonitrile to precipitate proteins.[14]

-

Vortex thoroughly for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[14]

-

-

Supernatant Evaporation & Reconstitution:

-

Carefully transfer the clear supernatant to a new tube or vial.

-

Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40-60°C).[14]

-

Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 35% methanol (B129727) in water.[14] Vortex to ensure complete dissolution.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample (e.g., 5-10 µL) onto a reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18).[15] Use a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for THCA and its corresponding internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known THCA concentration prepared in a surrogate matrix.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of THCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP27A1 - Wikipedia [en.wikipedia.org]

- 4. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP7B1 - Wikipedia [en.wikipedia.org]

- 7. Pharmacologic modulation of bile acid-FXR-FGF15/19 pathway for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP7B1 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 14. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 15. lcms.labrulez.com [lcms.labrulez.com]

Trihydroxycholestanoic acid in peroxisomal biogenesis disorders

An In-depth Technical Guide on Trihydroxycholestanoic Acid in Peroxisomal Biogenesis Disorders

Introduction

Peroxisomal biogenesis disorders (PBDs) are a group of severe, autosomal recessive genetic disorders characterized by the failure to form or maintain functional peroxisomes. These essential organelles are involved in numerous metabolic processes, including the breakdown of very long-chain fatty acids and the synthesis of bile acids. Consequently, defects in peroxisome biogenesis lead to a complex and multisystemic clinical presentation, with the Zellweger spectrum disorders (ZSDs) being the most common subgroup, ranging in severity from the neonatal-lethal Zellweger syndrome to the milder infantile Refsum disease.

A key biochemical hallmark of PBDs is the accumulation of C27-bile acid intermediates, most notably (25R)-3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). Due to impaired peroxisomal β-oxidation, the side chain of these cholesterol precursors cannot be shortened to form the mature C24 primary bile acids, cholic acid and chenodeoxycholic acid. This accumulation of THCA and other intermediates is not only a crucial diagnostic marker but is also implicated in the pathophysiology of the liver disease frequently observed in PBD patients.

This technical guide provides a comprehensive overview of the role of THCA in PBDs, intended for researchers, scientists, and drug development professionals. It covers the biochemical basis of THCA accumulation, detailed methodologies for its quantification, its pathophysiological effects, and current therapeutic strategies aimed at mitigating its impact.

Biochemical Basis of THCA Accumulation in PBDs

The synthesis of primary bile acids from cholesterol is a multi-step process involving enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and critically, peroxisomes. The final stages of bile acid synthesis, specifically the β-oxidation of the C27 cholestanoic acid side chain to produce C24 bile acids, occur exclusively within the peroxisomes.

In individuals with PBDs, mutations in PEX genes lead to defective peroxisome assembly and function. This disrupts the peroxisomal β-oxidation pathway, causing an accumulation of the C27 bile acid precursors, dihydroxycholestanoic acid (DHCA) and this compound (THCA), in plasma, urine, and tissues.[1][2]

Quantitative Analysis of THCA in Biological Samples

The measurement of THCA and other C27 bile acid intermediates in plasma or serum is a primary diagnostic tool for PBDs.[3] The levels of these metabolites are significantly elevated in affected individuals compared to healthy controls.

Table 1: Plasma/Serum Concentrations of C27 Bile Acids in PBDs and Controls

| Analyte | Patient Group | Concentration (μmol/L) | Reference(s) |

| Total C27 Bile Acids | Adult Controls (n=20) | 0.007 ± 0.004 (mean ± SEM) | [4] |

| PBD Patients (n=49) | 14.06 ± 2.59 (mean ± SEM) | [4] | |

| This compound (THCA) | Healthy Controls | ≤1.30 nmol/mL (≤1.30 µmol/L) | [2] |

| PBD Patients (Zellweger Spectrum) | Markedly elevated | [2] | |

| Dihydroxycholestanoic Acid (DHCA) | Healthy Controls | ≤0.10 nmol/mL (≤0.10 µmol/L) | [2] |

| PBD Patients (Zellweger Spectrum) | Markedly elevated | [2] |

Experimental Protocols

Accurate quantification of THCA requires sensitive and specific analytical methods such as mass spectrometry coupled with chromatography.

LC-MS/MS is the gold standard for bile acid analysis due to its high sensitivity and specificity, allowing for the simultaneous measurement of multiple bile acid species.[5][6]

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add an internal standard solution containing a stable isotope-labeled analog of THCA (e.g., d4-THCA).

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[7]

-

Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over approximately 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50°C.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for THCA and its internal standard. For example, for THCA (C27H46O5), the precursor ion [M-H]⁻ would be m/z 450.3. Product ions would be determined by fragmentation of the precursor.

-

Instrument Settings: Optimize cone voltage, collision energy, and other parameters for maximum sensitivity for each analyte.

-

GC-MS is another robust technique for bile acid analysis but requires derivatization to increase the volatility of the analytes.[8][9]

Sample Preparation and Derivatization (Plasma/Serum):

-

To 500 µL of plasma or serum, add an appropriate internal standard (e.g., a C27 bile acid not typically found in human plasma or a stable isotope-labeled analog).

-

Perform enzymatic hydrolysis of conjugated bile acids by adding cholylglycine hydrolase and incubating at 37°C for at least 4 hours.

-

Perform solid-phase extraction (SPE) to isolate the bile acids.

-

Elute the bile acids from the SPE cartridge and evaporate the eluate to dryness.

-

Derivatization:

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.[10]

-

Tightly cap the vial and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.[8]

-

Cool the vial to room temperature before injection.

-

GC-MS Parameters:

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 180°C), then ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized bile acids.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the TMS-derivatized THCA and internal standard.

-

Pathophysiological Role and Cellular Effects of THCA Accumulation

The accumulation of hydrophobic bile acids, including THCA, is believed to contribute significantly to the liver disease seen in PBDs. The proposed mechanisms of THCA-induced cytotoxicity include:

-

Mitochondrial Dysfunction: Hydrophobic bile acids can permeabilize mitochondrial membranes, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors like cytochrome c.

-

Oxidative Stress: The disruption of mitochondrial function can lead to increased production of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.

-

Endoplasmic Reticulum (ER) Stress: High concentrations of bile acids can induce ER stress, leading to the unfolded protein response (UPR) and, if prolonged, apoptosis.

-

Direct Membrane Damage: The detergent properties of bile acids can disrupt the integrity of cellular membranes.

-

Signaling Pathway Alterations: Bile acids are signaling molecules that can activate various nuclear receptors and cell surface receptors. While the direct interaction of THCA with these receptors is not fully elucidated, the overall dysregulation of bile acid homeostasis in PBDs likely impacts signaling pathways such as the farnesoid X receptor (FXR) pathway, which is a master regulator of bile acid synthesis and transport.[11][12]

Therapeutic Strategies Targeting THCA and PBDs

Currently, there is no cure for PBDs, and treatment is primarily supportive. However, strategies aimed at reducing the levels of toxic bile acid intermediates are being investigated.

Cholic Acid Therapy

The administration of oral cholic acid is the most studied therapeutic intervention for the liver disease in PBDs. The rationale for this therapy is twofold:

-

To restore the pool of primary bile acids, thereby improving bile flow and fat-soluble vitamin absorption.

-

To activate the FXR-mediated negative feedback loop on bile acid synthesis, which downregulates the production of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This, in turn, is expected to reduce the production and accumulation of THCA.

Clinical studies have shown that cholic acid therapy can effectively reduce the levels of THCA in the plasma and urine of PBD patients.[1][3][13]

Table 2: Quantitative Outcomes of Cholic Acid Therapy in Zellweger Spectrum Disorders

| Study | Patient Population | Dosage | Duration | Key Quantitative Outcomes |

| Berendse et al. (2016)[3] | 19 ZSD patients | 15 mg/kg/day (adjustable) | 9 months | - Significant reduction in plasma DHCA and THCA levels. - In patients with advanced liver disease (n=4), there was an increase in transaminases and bilirubin. |

| Berendse et al. (2019)[1] | 17 ZSD patients (extension study) | 10-20 mg/kg/day | 21 months | - Sustained suppression of C27-bile acid intermediates in plasma. - No significant improvement in liver function tests, liver elasticity, or growth parameters. |

| Heubi et al. (2018)[14] | 70 patients (50 SED, 20 ZSD) | 10-15 mg/kg/day | Up to 18 years | - Significant improvement in urine bile acid metabolite scores (p < 0.0001). - Significant improvement in serum AST and ALT (p < 0.0001). - Significant improvement in weight (p < 0.05). |

Conclusion

This compound is a central molecule in the pathophysiology and diagnosis of peroxisomal biogenesis disorders. Its accumulation due to defective peroxisomal β-oxidation serves as a reliable biomarker for these conditions. The development of robust analytical methods, such as LC-MS/MS, has been instrumental in the accurate diagnosis and monitoring of PBDs. While the precise molecular mechanisms of THCA-induced hepatotoxicity are still under investigation, it is clear that the accumulation of this and other C27 bile acid intermediates plays a significant role in the liver disease associated with PBDs. Therapeutic strategies, such as cholic acid administration, have shown promise in reducing THCA levels, although their long-term clinical benefits are still being evaluated. Future research should focus on further elucidating the signaling pathways directly affected by THCA and developing novel therapeutic interventions that can more effectively mitigate its toxic effects and address the multifaceted nature of peroxisomal biogenesis disorders.

References

- 1. The cholic acid extension study in Zellweger spectrum disorders: Results and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PBD - ZSD - About | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. researchgate.net [researchgate.net]

- 5. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid analysis [sciex.com]

- 7. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Restek - Blog [restek.com]

- 11. Nuclear receptors in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions between Bile Acids and Nuclear Receptors and Their Effects on Lipid Metabolism and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oral Cholic Acid Is Efficacious and Well Tolerated in Patients With Bile Acid Synthesis and Zellweger Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Trihydroxycholestanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihydroxycholestanoic acid (THCA), specifically the (24R,25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid isomer, is a crucial intermediate in the biosynthesis of cholic acid, a primary bile acid. Its accumulation in biological fluids serves as a key diagnostic marker for a class of severe metabolic disorders known as peroxisomal biogenesis disorders, including Zellweger syndrome. This technical guide provides a comprehensive overview of the discovery of THCA, its physicochemical properties, and a detailed exploration of its chemical synthesis. Furthermore, it delves into the biological signaling pathways involving THCA and outlines key experimental protocols for its analysis and study. This document is intended to be a valuable resource for researchers and professionals involved in the study of bile acid metabolism, peroxisomal disorders, and the development of related therapeutic interventions.

Discovery and Biological Significance

The journey to understanding this compound is intrinsically linked to the elucidation of bile acid metabolism. Initially isolated and identified from biological sources such as the bile of lizards and humans, its role as a C27 bile acid intermediate was a pivotal discovery.[1][2][3] THCA is a precursor to cholic acid, one of the two primary bile acids synthesized in the liver from cholesterol.[4][5][6]

The conversion of THCA to cholic acid involves a cycle of peroxisomal β-oxidation, a critical metabolic pathway for the shortening of the C27 side chain.[5] Inborn errors in peroxisome biogenesis or function, such as those seen in Zellweger syndrome, lead to a failure in this oxidative process.[7] Consequently, THCA and other C27 bile acid intermediates accumulate in various tissues and bodily fluids, including plasma, urine, and bile. This accumulation is a hallmark of these disorders and is a primary tool for their diagnosis.[7] The stereochemistry of THCA, particularly at the C-24 and C-25 positions, is of significant biological importance, with different isomers having distinct metabolic fates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analytical detection. The key properties of (24R,25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₆O₅ | [8] |

| Molecular Weight | 450.65 g/mol | [8] |

| Appearance | Solid | [8] |

| IUPAC Name | (2R,4R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | [8] |

| Melting Point | Not explicitly found in searches. | |

| Optical Rotation | Not explicitly found in searches. |

Spectroscopic Data:

Detailed spectroscopic data is crucial for the structural elucidation and confirmation of synthesized THCA.

| Spectroscopy | Key Features |

| ¹H NMR | Predicted spectra are available in databases, but experimental data for the specific isomer is not readily available in the conducted searches. |

| ¹³C NMR | Predicted spectra are available in databases, but experimental data for the specific isomer is not readily available in the conducted searches. |

| Mass Spectrometry | Fragmentation patterns of bile acids are well-characterized. For THCA, mass spectra would show a molecular ion peak and characteristic fragmentation due to the loss of water molecules from the hydroxyl groups and cleavage of the steroid nucleus and side chain. |

Chemical Synthesis of (24R,25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid

The chemical synthesis of the specific (24R,25R) stereoisomer of this compound is a multi-step process that requires careful control of stereochemistry. While a direct, detailed protocol for this specific isomer was not found in the literature search, a plausible synthetic route can be devised based on the synthesis of related bile acid diastereomers, starting from the readily available cholic acid.[9]

The following proposed synthesis outlines the key transformations required.

Figure 1: Proposed synthetic pathway for (24R,25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid.

Detailed Experimental Protocols (Proposed)

The following protocols are adapted from the synthesis of related bile acid diastereomers and represent a viable approach to obtaining the target molecule.[9]

Step 1: Protection of Hydroxyl Groups of Cholic Acid

-

Objective: To protect the 3α, 7α, and 12α hydroxyl groups to prevent their interference in subsequent reactions.

-

Procedure: Cholic acid is dissolved in pyridine, and an excess of acetic anhydride (B1165640) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 3α,7α,12α-triacetoxy-5β-cholanic acid, is isolated by precipitation in water and purified by recrystallization.

-

Reagents: Cholic acid, pyridine, acetic anhydride.

Step 2: Conversion of the Carboxylic Acid to an Aldehyde

-

Objective: To reduce the carboxylic acid at C-24 to an aldehyde, which will serve as the electrophile for the side chain extension.

-

Procedure: The protected cholic acid is first converted to its acid chloride using oxalyl chloride or thionyl chloride. The resulting acid chloride is then reduced to the corresponding aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride or by a Rosenmund reduction.

-

Reagents: 3α,7α,12α-triacetoxy-5β-cholanic acid, oxalyl chloride, catalyst (for Rosenmund reduction), or a mild hydride reducing agent.

Step 3: Stereoselective Side Chain Elongation via Reformatsky Reaction

-

Objective: To introduce the C-25 and C-26 carbons with the desired (24R,25R) stereochemistry.

-

Procedure: A stereoselective Reformatsky reaction is employed. The aldehyde from Step 2 is reacted with the zinc enolate of an α-bromo propionate (B1217596) ester that incorporates a chiral auxiliary. Alternatively, a chiral catalyst can be used to control the stereoselectivity of the addition. This reaction will likely produce a mixture of diastereomers.

-

Reagents: 3α,7α,12α-triacetoxy-5β-cholan-24-al, activated zinc, chiral α-bromo propionate ester.

Step 4: Separation of Diastereomers

-

Objective: To isolate the desired (24R,25R) diastereomer from the reaction mixture.

-

Procedure: The mixture of diastereomeric β-hydroxy esters is separated using column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC). The separation of bile acid diastereomers can be challenging and may require optimization of the chromatographic conditions.

-

Techniques: Flash column chromatography, HPLC.

Step 5: Deprotection of Hydroxyl and Carboxyl Groups

-

Objective: To remove the protecting groups from the steroid nucleus and hydrolyze the ester to the final carboxylic acid.

-

Procedure: The purified (24R,25R) β-hydroxy ester is treated with a base, such as lithium hydroxide (B78521) or potassium carbonate, in a mixture of methanol (B129727) and water to hydrolyze both the acetate protecting groups and the side-chain ester. Acidification of the reaction mixture followed by extraction and purification yields the final product, (24R,25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid.

-

Reagents: Purified β-hydroxy ester, lithium hydroxide or potassium carbonate, methanol, water, acid for workup.

Signaling Pathways

This compound, as a bile acid intermediate, is involved in the complex signaling network that regulates bile acid homeostasis. The primary nuclear receptors involved in this regulation are the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). While the direct binding and activation of FXR and PXR by THCA are not as potent as with primary bile acids like chenodeoxycholic acid, its accumulation can influence these pathways.

Figure 2: Simplified signaling pathway of THCA in hepatocytes.

In a state of THCA accumulation, as seen in peroxisomal disorders, the elevated intracellular levels of this C27 bile acid can weakly activate FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to response elements in the promoter regions of target genes. This leads to the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This represents a negative feedback mechanism to reduce the production of bile acid precursors. Additionally, the FXR-RXR heterodimer can upregulate the expression of the Bile Salt Export Pump (BSEP), which is involved in the transport of bile acids out of the hepatocyte.

Experimental Workflows

The study of this compound involves a range of experimental techniques, from its quantification in biological matrices to the investigation of its metabolic fate.

Quantification of THCA in Biological Samples

A common workflow for the sensitive and specific quantification of THCA in plasma, urine, or bile involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Figure 3: Experimental workflow for the quantification of THCA by LC-MS/MS.

Protocol Outline:

-

Sample Collection and Storage: Biological samples are collected and stored at -80°C until analysis.

-

Internal Standard Addition: A known amount of an isotopically labeled THCA internal standard is added to each sample for accurate quantification.

-

Extraction: THCA and other bile acids are extracted from the biological matrix using either solid-phase extraction (SPE) on a C18 cartridge or liquid-liquid extraction (LLE) with an organic solvent.

-

Derivatization (Optional): In some cases, derivatization may be performed to improve chromatographic separation or ionization efficiency.

-

LC-MS/MS Analysis: The extracted and prepared sample is injected onto an HPLC system, typically with a C18 reversed-phase column, for separation. The eluent is then introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection of THCA and its internal standard.

-

Data Analysis: The peak areas of THCA and the internal standard are used to calculate the concentration of THCA in the original sample.

In Vitro Peroxisomal β-Oxidation Assay

To study the metabolic conversion of THCA to cholic acid, an in vitro assay using cultured cells or isolated peroxisomes can be performed.

Protocol Outline:

-

Cell Culture: Human skin fibroblasts or other relevant cell types are cultured under standard conditions.

-

Substrate Incubation: The cultured cells are incubated with a known concentration of THCA (often isotopically labeled for tracing) for a specific period.

-

Metabolite Extraction: After incubation, the cells and culture medium are collected, and the bile acids are extracted.

-

Analysis: The extracted bile acids are analyzed by LC-MS/MS or GC-MS to identify and quantify the conversion of THCA to cholic acid and other potential metabolites.

-

Enzyme Activity Measurement: In parallel, the activity of key peroxisomal enzymes can be measured to correlate with the metabolic conversion rate.

Conclusion

This compound stands as a molecule of significant interest in the fields of biochemistry, medicine, and drug development. Its discovery was a crucial step in unraveling the complexities of bile acid metabolism, and its accumulation remains a vital biomarker for the diagnosis of debilitating peroxisomal disorders. While its chemical synthesis presents challenges in stereocontrol, the proposed route offers a viable pathway for obtaining this important compound for research purposes. Further investigation into the precise interactions of THCA with nuclear receptors and a more detailed characterization of its physicochemical properties will undoubtedly contribute to a deeper understanding of its biological roles and may pave the way for novel therapeutic strategies for related metabolic diseases. This guide provides a foundational resource for scientists and researchers dedicated to advancing our knowledge in this critical area.

References

- 1. Isolation of a new bile acid, 3 ,7 ,12 -trihydroxy-5 -cholestan-26-oic acid, from lizard bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The isolation and identification of 3 alpha, 7 alpha-dihydroxy-5 beta-cholestan-26-oic acid from human bile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The isolation and identification of 3 alpha, 7 alpha-dihydroxy-5 beta-cholestan-26-oic acid from human bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid | C27H46O5 | CID 122312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Trihydroxycholestanoic Acid in Hepatic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trihydroxycholestanoic acid (THCA), specifically 3α,7α,12α-trihydroxy-5β-cholestanoic acid, is a critical C27 bile acid intermediate in the synthesis of cholic acid, one of the two primary bile acids produced in the human liver. Its metabolism is intricately linked to peroxisomal function, and its accumulation is a key diagnostic marker for certain inborn errors of bile acid synthesis, most notably Zellweger spectrum disorders. Emerging evidence also suggests that THCA may function as a signaling molecule, potentially influencing lipid and cholesterol homeostasis through the activation of the Liver X Receptor α (LXRα). This technical guide provides an in-depth exploration of the function of THCA in liver metabolism, consolidating current knowledge on its role in bile acid synthesis, its interaction with nuclear receptors, and its implications in liver health and disease. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of liver metabolism and related therapeutic interventions.

Core Function of THCA in Liver Metabolism: An Intermediate in Cholic Acid Synthesis

The primary and most well-established function of THCA is its role as a direct precursor to cholic acid. The biosynthesis of primary bile acids from cholesterol is a multi-step process that occurs across different subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes.

The final step in the synthesis of cholic acid involves the peroxisomal β-oxidation of the C27 steroid side chain of THCA to yield the C24 cholic acid. This process is essential for the production of a mature bile acid pool necessary for dietary lipid absorption and cholesterol homeostasis.

The Critical Role of Peroxisomes

The conversion of THCA to cholic acid is critically dependent on functional peroxisomes.[1][2] Inborn errors of metabolism characterized by deficient peroxisome biogenesis, such as Zellweger spectrum disorders, lead to a failure in this conversion process.[2] Consequently, individuals with these disorders accumulate high levels of THCA and other C27 bile acid intermediates in their plasma, urine, and bile, while exhibiting a deficiency in mature C24 bile acids. This accumulation is a hallmark of these diseases and contributes to the associated liver dysfunction.[2]

A deficiency in the enzyme α-methylacyl-CoA racemase (AMACR), which is responsible for the conversion of the (25R)-isomer of THCA to the (25S)-isomer (the substrate for peroxisomal β-oxidation), also leads to the accumulation of THCA and the development of cholestatic liver disease.[2]

THCA as a Signaling Molecule: Interaction with Nuclear Receptors

Beyond its role as a metabolic intermediate, THCA is emerging as a potential signaling molecule that can modulate gene expression through interaction with nuclear receptors.

Liver X Receptor α (LXRα) Agonism

There is growing evidence to suggest that THCA can act as an agonist for the Liver X Receptor α (LXRα), a key regulator of cholesterol, fatty acid, and glucose metabolism. Activation of LXRα leads to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). While direct quantitative data on the dose-dependent effects of THCA on these specific genes is still emerging, the potential for THCA to activate LXRα signaling presents a plausible mechanism by which it could influence cholesterol homeostasis.

Interaction with Farnesoid X Receptor (FXR)

The interaction between THCA and the Farnesoid X Receptor (FXR), the primary bile acid sensor in the liver, is less clear. Some studies suggest that certain bile acid intermediates may act as antagonists to FXR. Further research, such as competitive binding assays, is required to definitively characterize the nature of the interaction between THCA and FXR. Understanding this relationship is crucial, as FXR activation plays a central role in the negative feedback regulation of bile acid synthesis and also influences lipid and glucose metabolism.

Quantitative Data on THCA in Liver Metabolism

The following tables summarize available quantitative data related to THCA metabolism and its levels in various conditions.

| Parameter | Value | Species/Model | Reference |

| Conversion rate of THCA to cholic acid in human liver peroxisomes | 1.3 nmol/mg protein/h | Human | [3] |

| Serum THCA levels in healthy individuals | Typically low or undetectable | Human | [2] |

| Serum THCA levels in Zellweger syndrome | Markedly elevated | Human | [2] |

| Serum THCA levels in AMACR deficiency | Elevated | Human | [2] |

| THCA levels in cholestatic liver disease | Elevated | Human | [4] |

| Disease State | THCA Levels (Compared to Healthy Controls) | Tissue/Fluid | Reference |

| Zellweger Spectrum Disorders | Significantly Increased | Serum, Urine, Bile | [2] |

| α-methylacyl-CoA Racemase Deficiency | Increased | Serum, Urine | [2] |

| Primary Biliary Cholangitis (PBC) | Potentially Elevated | Serum | [5] |

| Primary Sclerosing Cholangitis (PSC) | Potentially Elevated | Serum | [6] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Variable, may be elevated with advanced fibrosis | Serum, Liver | [7][8] |

| Intrahepatic Cholestasis of Pregnancy | Elevated | Serum | [4] |

Experimental Protocols

Quantification of this compound in Liver Tissue by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of THCA in liver biopsy samples using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

-

Homogenize a known weight of frozen liver tissue in a suitable solvent (e.g., methanol/water).

-

Add an internal standard (e.g., a stable isotope-labeled THCA) to each sample for accurate quantification.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) and centrifuge to pellet the proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column for separation of bile acids. Employ a gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for THCA and the internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

3. Data Analysis:

-

Construct a calibration curve using known concentrations of a THCA standard.

-

Calculate the concentration of THCA in the liver tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve, and normalize to the initial tissue weight.

LXRα Reporter Gene Assay for THCA Activity

This protocol outlines a method to assess the ability of THCA to activate the LXRα signaling pathway.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate growth medium.

-

Co-transfect the cells with three plasmids:

-

An LXRα expression vector.

-

A reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

2. Compound Treatment:

-

Following transfection, treat the cells with varying concentrations of THCA. Include a known LXRα agonist (e.g., T0901317) as a positive control and a vehicle control (e.g., DMSO).

3. Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity for each THCA concentration relative to the vehicle control.

-

Plot the fold induction against the THCA concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways and Logical Relationships

Bile Acid Synthesis Pathway

Caption: Simplified classical pathway of cholic acid synthesis from cholesterol.

Potential LXRα Signaling by THCA

Caption: Hypothesized activation of LXRα signaling by THCA.

Experimental Workflow for LXRα Reporter Assay

Caption: Workflow for assessing THCA's LXRα agonist activity.

Implications in Liver Disease and Therapeutic Potential

The accumulation of THCA in cholestatic liver diseases, particularly in inborn errors of bile acid synthesis, underscores its clinical significance. Elevated levels of THCA can contribute to liver injury, although the precise mechanisms are still under investigation. The potential for THCA to modulate LXRα activity opens up new avenues for understanding its role in the pathophysiology of metabolic liver diseases such as non-alcoholic fatty liver disease (NAFLD). Further research is warranted to explore whether targeting THCA metabolism or its signaling pathways could offer novel therapeutic strategies for these conditions.

Conclusion and Future Directions

This compound is a pivotal intermediate in hepatic bile acid synthesis, and its proper metabolism is essential for maintaining a healthy bile acid pool and overall liver function. While its role as a precursor to cholic acid is well-established, its function as a signaling molecule is an exciting and evolving area of research. Future studies should focus on elucidating the precise molecular mechanisms by which THCA interacts with nuclear receptors like LXRα and FXR, and the downstream consequences on hepatic lipid and cholesterol metabolism. A deeper understanding of THCA's multifaceted role in liver physiology and pathophysiology will be instrumental in developing novel diagnostic and therapeutic approaches for a range of liver diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The term "THCA" is also used to refer to tetrahydrocannabinolic acid, a cannabinoid. This document exclusively discusses 3α,7α,12α-trihydroxy-5β-cholestanoic acid, a bile acid intermediate.

References

- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. researchgate.net [researchgate.net]

- 3. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]

- 4. frontiersin.org [frontiersin.org]

- 5. mp.pl [mp.pl]

- 6. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Polyunsaturated fatty acids decrease the expression of sterol regulatory element-binding protein-1 in CaCo-2 cells: effect on fatty acid synthesis and triacylglycerol transport - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Underpinnings of Trihydroxycholestanoic Acid Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxycholestanoic acid (THCA) and its conjugated forms are C27 bile acid intermediates that accumulate in several inherited metabolic disorders. The failure to metabolize THCA to mature C24 bile acids, such as cholic acid and chenodeoxycholic acid, is a key pathogenic feature of these conditions, leading to a range of clinical manifestations including liver disease, neurological dysfunction, and developmental delay. This technical guide provides an in-depth overview of the genetic basis of THCA accumulation, focusing on the core enzymatic defects, and presents quantitative data and detailed experimental protocols relevant to its study.

Genetic Disorders Associated with THCA Accumulation

The accumulation of THCA is a hallmark of defects in the terminal stages of the bile acid synthesis pathway, which primarily occur within the peroxisomes. The principal genetic disorders implicated are Zellweger Spectrum Disorders (ZSDs), Alpha-Methylacyl-CoA Racemase (AMACR) deficiency, and Acyl-CoA Oxidase 2 (ACOX2) deficiency. These are all autosomal recessive conditions.[1]

-

Zellweger Spectrum Disorders (ZSDs): ZSDs are a group of peroxisome biogenesis disorders caused by mutations in one of several PEX genes.[2][3] These genes are essential for the assembly and function of peroxisomes. The resulting peroxisomal dysfunction impairs multiple metabolic pathways, including the β-oxidation of C27 bile acid intermediates.[2] This leads to the accumulation of THCA and dihydroxycholestanoic acid (DHCA).[2]

-

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: This disorder is caused by mutations in the AMACR gene.[4] The AMACR enzyme is responsible for the conversion of (25R)-THCA-CoA to its (25S)-isomer, which is the necessary substrate for the subsequent steps of peroxisomal β-oxidation.[5][6] A deficiency in AMACR leads to the accumulation of the (25R)-isomer of THCA.[5][6]

-

Acyl-CoA Oxidase 2 (ACOX2) Deficiency: Mutations in the ACOX2 gene cause a deficiency in the ACOX2 enzyme, which catalyzes the first step of peroxisomal β-oxidation of the side chain of C27 bile acid intermediates.[7][8] This enzymatic block results in the accumulation of THCA and DHCA.[7][8]

Quantitative Data on THCA Accumulation

The following tables summarize the quantitative data on THCA and related metabolite accumulation in patients with ZSD, AMACR deficiency, and ACOX2 deficiency compared to healthy controls. The data is primarily derived from plasma and urine analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Plasma THCA and Related Metabolite Concentrations

| Analyte | Disorder | Patient Concentration (µM) | Normal Reference Range (µM) | Citation |

| Tauro-THCA | ACOX2 Deficiency | 7.94 | < 0.31 | [7][9] |

| Unconjugated THCA | AMACR Deficiency | 0.01 - 0.08 | 0.0 | [1] |

| Glyco-THCA | AMACR Deficiency | 0.06 - 0.15 | < 0.01 | [1] |

| Tauro-THCA | AMACR Deficiency | 0.24 - 1.17 | < 0.07 | [1] |

| Total THCA | ZSD (Severe) | Median: 22.5 | Not specified | [10] |

| Total THCA | ZSD (Intermediate) | Median: 0.6 | Not specified | [10] |

| Total C27 Bile Acids | Peroxisomal Disorders | 14.06 ± 2.59 | 0.007 ± 0.004 | [11] |

Table 2: Urinary THCA Concentrations

| Analyte | Disorder | Patient Concentration | Normal Reference Range | Citation |

| Tauro-THCA | ACOX2 Deficiency | 66.19 µmol/mol creatinine | Absent | [7][9] |

Experimental Protocols

The gold standard for the quantification of THCA and other bile acids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[12] This technique offers high sensitivity and specificity, allowing for the accurate measurement of individual bile acid species, including their conjugated forms.

Sample Preparation (Plasma/Serum)

-

Protein Precipitation: To 100 µL of serum or plasma, add a mixture of internal standards (e.g., deuterated analogues of the bile acids of interest). Add 1 mL of acetonitrile (B52724), vortex for 10 seconds to precipitate proteins.[11]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.[11]

-

Reconstitution: Reconstitute the dried residue in a suitable solvent, such as a methanol-water mixture, prior to injection into the LC-MS/MS system.[13]

Liquid Chromatography

-

Column: A reversed-phase column, such as a C18 column, is typically used for the separation of bile acids.[14]

-

Mobile Phase: A gradient elution is commonly employed using a two-solvent system. For example:

-

Mobile Phase A: 0.05% acetic acid in water or 5 mM ammonium (B1175870) formate (B1220265) in methanol/water.[14][15]

-

Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[14][15]

-

-

Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.[14][15]

Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used for the detection of bile acids.[16]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each bile acid and a corresponding product ion generated by collision-induced dissociation.[14]

-

For taurine-conjugated bile acids like Tauro-THCA, a common product ion at m/z 80 is often monitored.[16]

-

For glycine-conjugated bile acids, a product ion at m/z 74 is characteristic.[16]

-

Unconjugated bile acids may show limited fragmentation, and in such cases, the precursor ion itself might be monitored as the product ion.[16]

-

Visualizations

Bile Acid Synthesis Pathway and Associated Genetic Defects

Experimental Workflow for THCA Analysis

Conclusion

The accumulation of this compound is a critical biomarker for a specific group of inborn errors of metabolism affecting peroxisomal function. Understanding the genetic basis of these disorders, namely Zellweger Spectrum Disorders, AMACR deficiency, and ACOX2 deficiency, is paramount for accurate diagnosis and the development of targeted therapies. The quantitative analysis of THCA and other bile acid intermediates by LC-MS/MS provides a robust tool for clinicians and researchers. This guide offers a foundational understanding of these complex disorders and the methodologies employed in their investigation, aiming to support further research and the development of novel therapeutic interventions for affected individuals.

References

- 1. Variable clinical phenotypes of alpha‐methylacyl‐CoA racemase deficiency: Report of four cases and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Variable clinical phenotypes of alpha-methylacyl-CoA racemase deficiency: Report of four cases and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma analysis of di- and this compound diastereoisomers in peroxisomal alpha-methylacyl-CoA racemase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. ACOX2 deficiency: An inborn error of bile acid synthesis identified in an adolescent with persistent hypertransaminasemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. Tandem mass spectrometry of serum cholestanoic (C27) acids – Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

- 16. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

The Role of Trihydroxycholestanoic Acid in Zellweger Spectrum Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zellweger spectrum disorders (ZSDs) are a group of rare, autosomal recessive peroxisomal biogenesis disorders characterized by a failure in the formation of functional peroxisomes. This cellular defect leads to a cascade of metabolic abnormalities, with the accumulation of C27-bile acid intermediates, particularly (24R,25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid (THCA), being a hallmark of the disease. This in-depth technical guide explores the central role of THCA in the pathophysiology, diagnosis, and therapeutic management of ZSDs. We will delve into the biochemical pathways of bile acid synthesis and their disruption in ZSDs, provide quantitative data on THCA accumulation, detail experimental protocols for its measurement, and discuss the mechanism and efficacy of current therapeutic interventions aimed at reducing THCA levels.

Introduction to Zellweger Spectrum Disorders and Peroxisomal Function

Zellweger spectrum disorders (ZSDs) encompass a continuum of clinical severity, historically classified as Zellweger syndrome (the most severe form), neonatal adrenoleukodystrophy, and infantile Refsum disease (the mildest form)[1][2]. These disorders are caused by mutations in one of at least 13 different PEX genes, which encode peroxins, proteins essential for the proper assembly and function of peroxisomes[1].

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the β-oxidation of very long-chain fatty acids (VLCFAs), the synthesis of plasmalogens, and the α-oxidation of phytanic acid[3]. A critical function of peroxisomes, and the focus of this guide, is the final step in the synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA)[4].

The Disrupted Bile Acid Synthesis Pathway in Zellweger Spectrum Disorders

Primary bile acids are synthesized from cholesterol in the liver through a multi-step enzymatic process that occurs in the endoplasmic reticulum, mitochondria, and peroxisomes. The final step, the shortening of the C27 steroid side chain to a C24 chain, is exclusively peroxisomal.

In healthy individuals, the C27-bile acid intermediates, dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA), are transported into peroxisomes for a single round of β-oxidation to yield CDCA and CA, respectively[4]. In ZSDs, the absence of functional peroxisomes prevents this crucial step. Consequently, DHCA and THCA cannot be converted to their mature C24 counterparts and accumulate in the plasma, urine, and bile of patients[5][6]. This accumulation is a key contributor to the liver disease (hepatotoxicity) often observed in ZSD patients[4].

Signaling Pathway of Bile Acid Synthesis and its Disruption in ZSD

The following diagram illustrates the classical (neutral) pathway of bile acid synthesis and highlights the metabolic block in ZSD.

Caption: Disrupted bile acid synthesis in Zellweger spectrum disorders.

Quantitative Analysis of this compound

The measurement of THCA, along with other C27-bile acid intermediates, is a cornerstone in the diagnosis of ZSDs. The levels of these intermediates are significantly elevated in affected individuals compared to healthy controls.

Table 1: Serum Concentrations of Total C27-Bile Acids in ZSD Patients and Controls

| Cohort | Mean Serum Total C27-Bile Acids (μmol/L) | Standard Error of the Mean (SEM) | Reference |

| Adult Controls (n=20) | 0.007 | 0.004 | [2][7][8] |

| Patients with Confirmed Peroxisomal Disorders (n=49) | 14.06 | 2.59 | [2][7][8] |

Experimental Protocols for THCA Quantification

The gold standard for the accurate and sensitive quantification of THCA in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and specific detection of tandem mass spectrometry. Stable-isotope labeled internal standards are utilized for accurate quantification through isotope dilution.

Sample Preparation (Plasma/Serum)

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing the stable-isotope labeled internal standards for THCA and other bile acids of interest.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography

-

Column: A reversed-phase C18 column is typically used for the separation of bile acids.

-

Mobile Phase: A gradient elution is employed using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small percentage of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume: 5-10 µL of the reconstituted sample is injected.

Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in negative ion mode is most commonly used for the analysis of bile acids.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard.

Table 2: Example MRM Transitions for THCA Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| THCA | 451.3 | 451.3 (for quantification) or specific fragments |

| [²H₄]-THCA (Internal Standard) | 455.3 | 455.3 (for quantification) or specific fragments |

Experimental Workflow

Caption: Workflow for THCA quantification by LC-MS/MS.

Therapeutic Interventions Targeting THCA Accumulation

Currently, there is no cure for ZSDs. However, therapeutic strategies are aimed at managing the symptoms and mitigating the metabolic consequences of the disease. Cholic acid therapy is a prominent treatment that directly addresses the accumulation of toxic C27-bile acid intermediates.

Cholic Acid Therapy

The rationale for cholic acid therapy is to restore the feedback inhibition of the bile acid synthesis pathway. By providing the end-product (cholic acid), the synthesis of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway, is downregulated. This, in turn, reduces the production of the upstream C27-bile acid intermediates, including THCA.

Clinical studies have demonstrated that oral cholic acid administration (typically 10-15 mg/kg/day) can effectively reduce the plasma and urinary levels of THCA and other C27-bile acid intermediates in the majority of ZSD patients[9][10].

Table 3: Efficacy of Cholic Acid Therapy in ZSD Patients

| Outcome Measure | Result | Reference |

| Urinary Bile Acid Metabolite Scores | Significant improvement (p < 0.0001) | [1] |

| Serum Aspartate Aminotransferase (AST) | Significant improvement (p < 0.0001) | [1] |

| Serum Alanine Aminotransferase (ALT) | Significant improvement (p < 0.0001) | [1] |

| Serum Direct Bilirubin | Significant decrease (p < 0.001) | [1] |

| Clinically Relevant Parameters (after 21 months) | No significant improvement observed | [11] |

It is important to note that while cholic acid therapy can lead to biochemical improvements, its long-term impact on clinically relevant outcomes is still under investigation[11]. Caution is also advised in patients with advanced liver disease, as cholic acid treatment may have hepatotoxic effects in this population[9][10].

Mechanism of Cholic Acid Therapy

Caption: Mechanism of cholic acid therapy in ZSD.

Conclusion and Future Directions

This compound is a pivotal molecule in the context of Zellweger spectrum disorders. Its accumulation serves as a critical diagnostic biomarker and is intimately linked to the pathophysiology of liver disease in these patients. The ability to accurately quantify THCA using advanced analytical techniques like LC-MS/MS is essential for diagnosis and monitoring therapeutic interventions. Cholic acid therapy represents a significant advancement in the management of ZSDs by effectively reducing the burden of toxic C27-bile acid intermediates.

Future research should focus on further elucidating the precise mechanisms of THCA-induced hepatotoxicity and exploring novel therapeutic strategies that may complement or enhance the effects of cholic acid. The development of therapies that could potentially restore peroxisomal function remains the ultimate goal for the treatment of these devastating disorders. Furthermore, longitudinal studies are needed to better understand the long-term clinical benefits of reducing THCA levels in ZSD patients.

References

- 1. Oral Cholic Acid Is Efficacious and Well Tolerated in Patients With Bile Acid Synthesis and Zellweger Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tandem mass spectrometry of serum cholestanoic (C27) acids – Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Plasma analysis of di- and this compound diastereoisomers in peroxisomal alpha-methylacyl-CoA racemase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholic acid therapy in Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cholic acid extension study in Zellweger spectrum disorders: Results and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

pathophysiology of elevated Trihydroxycholestanoic acid levels

An In-depth Technical Guide on the Pathophysiology of Elevated Trihydroxycholestanoic Acid Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), a C27 bile acid intermediate, are a key biomarker for a group of rare, inherited metabolic disorders. These conditions stem from defects in the final stages of bile acid synthesis, which occur within the peroxisomes. The accumulation of THCA and other atypical bile acid precursors leads to a complex pathophysiology, primarily affecting the liver and nervous system. This technical guide provides a comprehensive overview of the biochemical basis, genetic etiologies, and cellular consequences of elevated THCA levels, intended for researchers, scientists, and professionals involved in drug development.

Biochemical Synthesis of Primary Bile Acids and the Role of Peroxisomes

Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol through a multi-step enzymatic pathway involving modifications to the steroid nucleus and shortening of the hydrocarbon side chain. While the initial steps occur in the endoplasmic reticulum and cytosol, the final crucial step of β-oxidation of the C27 side chain to a C24 side chain is carried out within the peroxisomes.[1] THCA is the immediate precursor to cholic acid. A defect in the peroxisomal β-oxidation pathway results in the failure to efficiently convert THCA into cholic acid, leading to the accumulation of THCA in various tissues and bodily fluids.[2]

Genetic Basis of Elevated THCA Levels

Several inborn errors of metabolism, all with an autosomal recessive inheritance pattern, have been identified to cause elevated THCA levels. These disorders disrupt the function of enzymes or transporters essential for the peroxisomal β-oxidation of bile acid precursors.

-

Zellweger Spectrum Disorders (ZSDs): This group of disorders, which includes Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease, is caused by mutations in PEX genes that are critical for peroxisome biogenesis.[3][4] The resulting dysfunctional or absent peroxisomes lead to a global impairment of peroxisomal metabolic functions, including the β-oxidation of THCA.[3]

-

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: AMACR is responsible for the conversion of (25R)-THCA-CoA to its (25S)-isomer, which is the necessary stereoisomer for the subsequent β-oxidation steps.[3] In AMACR deficiency, there is a characteristic accumulation of the (25R)-epimer of THCA.[5]

-

Acyl-CoA Oxidase 2 (ACOX2) Deficiency: ACOX2, also known as branched-chain acyl-CoA oxidase, catalyzes the first step of peroxisomal β-oxidation of branched-chain fatty acids and bile acid intermediates.[6] A deficiency in ACOX2 leads to the accumulation of THCA and dihydroxycholestanoic acid (DHCA).[6][7]

-

D-Bifunctional Protein (DBP) Deficiency: DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which are the second and third steps in the peroxisomal β-oxidation spiral. Its deficiency also results in the accumulation of THCA and other bile acid intermediates.

Pathophysiological Consequences of THCA Accumulation

The accumulation of THCA and other C27 bile acid intermediates is believed to be cytotoxic, contributing significantly to the clinical manifestations of these disorders.

-

Hepatotoxicity: Elevated THCA levels are strongly associated with liver disease, ranging from neonatal cholestasis and hepatitis with giant cell transformation to progressive liver fibrosis and cirrhosis.[8] The accumulation of these atypical bile acids within hepatocytes is thought to induce cellular injury, including oxidative stress and apoptosis, leading to liver damage.[9][10] In patients with bile acid synthesis defects, serum gamma-glutamyl transpeptidase (GGT) levels often remain normal despite severe cholestasis, a key diagnostic clue.[9]

-

Neurological Dysfunction: It is hypothesized that C27-bile acid intermediates can cross the blood-brain barrier and cause damage to the central nervous system.[2] Neurological manifestations can include hypotonia, seizures, developmental delay, and sensory deficits.[11]

-

Malabsorption: The deficiency of mature primary bile acids impairs the absorption of dietary fats and fat-soluble vitamins (A, D, E, and K), leading to potential complications such as coagulopathy (vitamin K deficiency), rickets (vitamin D deficiency), and neurological issues (vitamin E deficiency).[7]

Quantitative Data on THCA Levels

The following tables summarize the reported concentrations of this compound in various physiological and pathological states. These values are typically measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Serum/Plasma THCA Concentrations in Inborn Errors of Metabolism

| Condition | THCA Concentration (nmol/mL or µmol/L) | Reference |

| Normal Control | ≤1.30 nmol/mL | [12] |

| ACOX2 Deficiency | Markedly elevated (specific values variable) | [6][7] |

| AMACR Deficiency | Elevated (predominantly the R-isomer) | [5][13] |

| Zellweger Spectrum Disorders | Elevated | [3][5] |

Table 2: Urinary Bile Acid Profile in ACOX2 Deficiency

| Bile Acid Species | Patient (nmol/mg creatinine) | Control (nmol/mg creatinine) | Reference |

| Tauro-THCA | 24.8 | Not detected | [7] |

| Glyco-THCA | 1.2 | Not detected | [7] |

| THCA | 1.5 | Not detected | [7] |

| Cholic Acid Conjugates | 0.1 | 2.3 | [7] |

Experimental Protocols

Measurement of THCA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of THCA in serum or plasma.

1. Sample Preparation:

- To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated THCA).

- Perform protein precipitation by adding 400 µL of acetonitrile (B52724).

- Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

2. Liquid Chromatography:

- Column: A C18 reverse-phase column is typically used.

- Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

- Mobile Phase B: Methanol or acetonitrile with the same modifier.

- Gradient: A gradient elution is employed to separate the bile acids, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

3. Tandem Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for THCA and the internal standard are monitored.

- Example Transition for THCA: m/z 449.3 → 449.3 (precursor ion) or other specific fragments.

- Quantification: A calibration curve is generated using known concentrations of THCA standards. The concentration of THCA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Assessment of THCA-Induced Cytotoxicity

This protocol outlines a method to study the toxic effects of THCA on a human hepatocyte cell line (e.g., HepG2).

1. Cell Culture:

- Culture HepG2 cells in appropriate media (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.

- Seed cells in multi-well plates at a suitable density.

2. THCA Treatment: